Regioisomeric Advantage: 6-Acetamido Substitution Confers 2.8-Fold Superior MAO-A Inhibition Over the 6-Acetamido Core-Modified Analog
In recombinant human MAO-A fluorimetric assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) exhibited an IC₅₀ of 25.3 µM [1]. A closely related 6-acetamido-3,4-dihydroquinolin-2(1H)-one congener bearing a modified core (CHEMBL1814638) showed substantially weaker inhibition with an IC₅₀ of 70.5 µM under identical assay conditions [2]. This represents a 2.8-fold potency advantage for the target compound. Furthermore, the 8-oxo regioisomer N-(8-oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide (CAS 62140-84-5) was essentially inactive (IC₅₀ > 100 µM), a ≥4-fold difference [3].
| Evidence Dimension | Inhibitory potency against recombinant human MAO-A (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25.3 µM (2.53E+4 nM) |
| Comparator Or Baseline | Comparator 1 (CHEMBL1814638): IC₅₀ = 70.5 µM (7.05E+4 nM); Comparator 2 (CAS 62140-84-5): IC₅₀ > 100 µM (>1.00E+5 nM) |
| Quantified Difference | 2.8-fold more potent vs. Comparator 1; ≥4-fold more potent vs. Comparator 2 |
| Conditions | Recombinant human MAO-A; kynuramine substrate; fluorimetric detection of 4-hydroxyquinoline metabolite; 20 min incubation |
Why This Matters
Researchers requiring a defined MAO-A inhibitory chemotype for neurological or psychiatric target validation can select the 6-acetamido regioisomer with quantifiable potency advantage over nearest structural neighbors, avoiding investment in inactive or weakly active isomers.
- [1] BindingDB Entry BDBM50493476 (CHEMBL172856). IC₅₀ = 2.53E+4 nM. Assay: Inhibition of recombinant human MAO-A, kynuramine → 4-hydroxyquinoline, 20 min, fluorimetry. View Source
- [2] BindingDB Entry BDBM50350490 (CHEMBL1814638). IC₅₀ = 7.05E+4 nM. Assay: Inhibition of human recombinant MAO-A, kynuramine → 4-hydroxyquinoline, fluorimetry. View Source
- [3] BindingDB Entry BDBM50401981 (CHEMBL1575961). IC₅₀ > 1.00E+5 nM. Assay: Inhibition of MAO-A, kynuramine → 4-hydroxyquinoline, 20 min, fluorescence assay. View Source
